3-[2-(4-Fluorophenoxy)ethyl]piperidine
Description
Properties
IUPAC Name |
3-[2-(4-fluorophenoxy)ethyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-12-3-5-13(6-4-12)16-9-7-11-2-1-8-15-10-11/h3-6,11,15H,1-2,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRUVZYDYPXBHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Fluorophenoxy)ethyl]piperidine typically involves the reaction of 4-fluorophenol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the piperidine nitrogen attacks the electrophilic carbon of the 2-chloroethyl group, displacing the chlorine atom and forming the desired product .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Fluorophenoxy)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the piperidine ring to a piperidine derivative.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenoxyethyl piperidines.
Scientific Research Applications
3-[2-(4-Fluorophenoxy)ethyl]piperidine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving receptor binding and enzyme inhibition.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-Fluorophenoxy)ethyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : Fluorine and trifluoromethoxy groups enhance metabolic stability and binding affinity to hydrophobic targets (e.g., receptors) .
- Halogenation : Bromine substituents (e.g., 2,4-dibromo) increase molecular weight and may confer pesticidal properties but raise toxicity concerns .
- Chain Length: Ethyl linkers (vs.
Physicochemical and Pharmacokinetic Profiles
A comparison of calculated physicochemical parameters reveals trends in drug-likeness:
| Parameter | This compound | 4-[2-(4-Fluorophenyl)ethyl]piperidine | 4-(4-Trifluoromethoxy-phenyl)piperidine |
|---|---|---|---|
| LogP | ~3.0 (estimated) | 3.09 | ~2.8 |
| PSA (Ų) | ~20 | 12.03 | ~20 |
| Molecular Weight | 221.27 | 207.29 | 257.24 |
| Bioavailability | Moderate | High | Moderate |
Notes:
Biological Activity
3-[2-(4-Fluorophenoxy)ethyl]piperidine, identified by CAS Number 946760-81-2, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and research efforts.
Chemical Structure and Properties
- Molecular Formula : C13H18FNO
- Molecular Weight : 223.29 g/mol
- Structure : The compound features a piperidine ring substituted with a 4-fluorophenoxyethyl group, which is crucial for its biological interactions.
This compound has been studied for its interaction with neurotransmitter transporters, particularly the dopamine (DA) and serotonin (5-HT) transporters. The presence of the fluorinated phenoxy group enhances its binding affinity and selectivity towards these targets, which is significant for developing treatments for neurological disorders.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits notable inhibitory activity against dopamine and serotonin reuptake, indicating its potential as an antidepressant or anxiolytic agent. For instance, structure-activity relationship (SAR) studies have shown that modifications to the piperidine structure can significantly influence the binding affinity to these transporters .
Case Studies and Research Findings
- Dopamine Transporter Inhibition :
- Antidepressant Potential :
- Fluorinated Compounds in Drug Development :
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
